1-Methyl-N-octyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-methyl-N-octylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-3-4-5-6-7-8-10-13-12-9-11-15(2)14-12/h9,11H,3-8,10H2,1-2H3,(H,13,14) |
InChI Key |
VAMTWFLNKCTQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NN(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl N Octyl 1h Pyrazol 3 Amine
Retrosynthetic Analysis of the 1-Methyl-N-octyl-1H-pyrazol-3-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials. The primary disconnection is at the N-alkyl bond, which can be formed through several C-N bond-forming reactions. This leads to two key precursors: the core structure, 1-Methyl-1H-pyrazol-3-amine, and an eight-carbon electrophile or aldehyde.
Figure 1: Retrosynthetic Disconnection of this compound
This analysis suggests that the main synthetic challenge lies in the selective N-alkylation of the 3-amino group of the pyrazole (B372694) core.
Precursor Synthesis and Derivatization Routes to the Pyrazole Ring System
The synthesis of the target compound is contingent on the successful preparation of its key precursors. The following sections describe established methods for synthesizing the 1-Methyl-1H-pyrazol-3-amine core and the subsequent introduction of the N-octyl moiety.
Approaches to 1-Methyl-1H-pyrazol-3-amine (Core Structure)
The core intermediate, 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0), is a known compound that can be synthesized through several established routes. chemicalbook.comottokemi.comsigmaaldrich.com One common method involves the cyclization of a suitable precursor with methylhydrazine. For instance, the reaction of a β-ketonitrile derivative with methylhydrazine can yield the desired pyrazole.
Another approach involves the treatment of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine (B178648) sulphate and triethylamine (B128534) in ethanol (B145695) at elevated temperatures. chemicalbook.com While this specific example leads to a trifluoromethyl-substituted pyrazole, the underlying principle of cyclization with a hydrazine derivative is broadly applicable.
N-Alkylation Strategies for Introducing the N-Octyl Moiety
With the 1-Methyl-1H-pyrazol-3-amine core in hand, the next crucial step is the introduction of the n-octyl group onto the exocyclic nitrogen atom. Several standard organic transformations can be employed for this purpose.
Direct N-alkylation of 1-Methyl-1H-pyrazol-3-amine with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane) in the presence of a base is a straightforward approach. The primary amine of the pyrazole acts as a nucleophile, displacing the halide from the octyl chain.
However, a significant challenge in the direct alkylation of amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. masterorganicchemistry.com The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com To favor mono-alkylation, reaction conditions must be carefully controlled, often involving the use of a large excess of the amine starting material, which may not be practical if the pyrazole core is valuable.
Table 1: Typical Conditions for Direct N-Alkylation of Amines
| Parameter | Condition | Purpose |
| Alkylating Agent | Octyl bromide, Octyl iodide | Provides the octyl electrophile |
| Base | K₂CO₃, NaH, Triethylamine | Neutralizes the acid formed during the reaction |
| Solvent | DMF, Acetonitrile (B52724), THF | To dissolve reactants and facilitate the reaction |
| Temperature | Room temperature to reflux | To control the reaction rate |
This table presents generalized conditions for the N-alkylation of amines and would require optimization for the specific substrate.
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines, often providing better selectivity than direct alkylation. nih.govorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine (1-Methyl-1H-pyrazol-3-amine) with an aldehyde (octanal) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. organic-chemistry.orgmdpi.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. organic-chemistry.org This methodology has been successfully applied to the synthesis of related N-alkylated pyrazole amines. mdpi.com
Table 2: Reagents for Reductive Amination
| Component | Example Reagent | Role in Reaction |
| Amine | 1-Methyl-1H-pyrazol-3-amine | Nucleophile |
| Carbonyl Compound | Octanal (B89490) | Electrophile for imine formation |
| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | Reduces the in situ formed imine/iminium ion |
| Solvent | Methanol, Ethanol, Dichloromethane | To dissolve reactants |
This table outlines the key components for a reductive amination reaction. The choice of reagents and conditions can influence the reaction's efficiency and selectivity. organic-chemistry.orgmdpi.com
While direct alkylation and reductive amination are the most common approaches, other modern coupling methodologies could potentially be adapted for the synthesis of this compound. For instance, transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming arylamine bonds. Although typically used for aryl halides, variations of this reaction could potentially be developed for the alkylation of heterocyclic amines. These methods often offer high selectivity but may require more specialized catalysts and conditions.
Chemical Reactivity and Transformation Studies of 1 Methyl N Octyl 1h Pyrazol 3 Amine
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of this transformation are dictated by the electronic nature of the ring substituents. In 1-Methyl-N-octyl-1H-pyrazol-3-amine, the exocyclic N-octylamino group at the C3 position is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. The methyl group at the N1 position is weakly activating.
These activating groups direct incoming electrophiles primarily to the C4 position, which is ortho to the strongly activating amino group. libretexts.org The C5 position is also activated, but substitution at C4 is generally favored. Common electrophilic substitution reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the 4-halo derivative. Studies on similar pyrazole systems have demonstrated efficient bromination using NBS under mild conditions. enamine.net
Nitration: Treatment with nitrating agents (e.g., HNO₃/H₂SO₄) would likely introduce a nitro group at the C4 position.
Acylation: Friedel-Crafts acylation can introduce an acyl group at the C4 position, although the Lewis acid catalyst may complex with the nitrogen atoms, potentially deactivating the ring. Alternative C-acylation methods might be more effective. rsc.org
Reactions Involving the Amine Functional Group
The exocyclic secondary amine is the most nucleophilic center in the molecule and is the primary site of reaction with a wide range of electrophiles. nih.gov
Acylation and Sulfonylation Reactions
The N-octylamino group is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will yield N-acyl-1-methyl-N-octyl-1H-pyrazol-3-amines.
Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine (B128534), will produce the corresponding sulfonamide. Research on the related compound 5-amino-3-methyl-1-phenylpyrazole has shown that it reacts with benzenesulfonyl chloride to yield the sulfonamide derivative. researchgate.net
Condensation and Imine Formation
The secondary amine of this compound can undergo condensation reactions with aldehydes and ketones. However, unlike primary amines which form stable imines (Schiff bases), secondary amines react with aldehydes and ketones to form enamines if there is an alpha-hydrogen, or an unstable iminium ion if there is not.
Given the structure, reaction with an aldehyde (R-CHO) would lead to the formation of a transient iminium ion intermediate, [1-Methyl-N-octyl-N-(alkylidene)-1H-pyrazol-3-aminium], which is highly reactive. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com While stable imine formation is characteristic of primary aminopyrazoles, the reactivity of this secondary amine would be directed towards the formation of these cationic intermediates. arkat-usa.orgnih.govresearchgate.net
Nucleophilic Reactivity at Specific Centers
The molecule contains multiple nucleophilic sites. The order of nucleophilicity is generally considered to be the exocyclic amine nitrogen > ring nitrogen (N2) > pyrazole carbon (C4). nih.govnih.gov
Exocyclic Amine (N-H): As the most basic and sterically accessible nitrogen, it is the primary site for reactions like alkylation, acylation, and condensation as described above.
Ring Nitrogen (N2): This nitrogen is part of the aromatic π-system, and its lone pair is less available, making it less nucleophilic than the exocyclic amine. Protonation or coordination with Lewis acids can occur at this site, which can influence the regioselectivity of other reactions.
Ring Carbon (C4): While typically a site for electrophilic attack, under certain conditions (e.g., after deprotonation with a strong base), the C4 position can become nucleophilic and participate in reactions, although this is less common for an activated, non-halogenated pyrazole.
Cycloaddition Reactions and Heterocyclic Annulation Strategies
Aminopyrazoles are valuable synthons for the construction of fused heterocyclic systems. beilstein-journals.orgresearchgate.net These reactions often proceed via a derivative of the aminopyrazole rather than the amine itself. For instance, an iminium ion formed from the condensation of this compound with an appropriate carbonyl compound could potentially act as a dienophile or dipolarophile in cycloaddition reactions.
Furthermore, multicomponent reactions involving aminopyrazoles, aldehydes, and a third component (like a β-diketone) are widely used to synthesize fused systems like pyrazolo[3,4-b]pyridines. researchgate.netchim.it In such a reaction, this compound would act as the binucleophile, reacting at both the exocyclic amine and the C4 position of the ring to build the new pyridine ring. nih.gov
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. thermofisher.commdpi-res.com For this compound, these reactions would typically require a two-step sequence:
Halogenation: Introduction of a halide (e.g., bromine or iodine) at the C4 position via electrophilic substitution, as described in section 3.1.
Cross-Coupling: The resulting 4-halo-1-methyl-N-octyl-1H-pyrazol-3-amine can then serve as a substrate in various palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. unl.ptrsc.orgrhhz.net
Examples of potential cross-coupling reactions include:
Suzuki Coupling: Reaction with a boronic acid (Ar-B(OH)₂) to introduce an aryl or heteroaryl group at C4.
Heck Coupling: Reaction with an alkene to form a C4-alkenyl derivative.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group at C4.
Buchwald-Hartwig Amination: Reaction with another amine to form a 4-amino derivative, although selectivity between the C4-halide and potential competitive activation of the N-H bond would need to be controlled.
Direct C-H activation at the C4 position, catalyzed by metals like palladium or rhodium, offers an alternative, more atom-economical route to functionalization, avoiding the need for a separate halogenation step.
Photochemical and Electrochemical Transformations
Photochemical Transformations:
The photochemical behavior of pyrazole derivatives can involve various transformations, largely dependent on the substituents and the irradiation conditions. For N-substituted pyrazoles, photoisomerization to imidazoles and photocleavage are known potential pathways. semanticscholar.org In the case of pyranopyrazoles, which contain a pyrazole ring fused to a pyrone ring, irradiation has been shown to result in [2+2] photodimerization and photocleavage reactions. semanticscholar.org
For this compound, it can be inferred that the pyrazole ring itself possesses a degree of aromatic stability and may not be highly susceptible to photochemical reactions under standard UV-Vis light. However, the presence of the amino group could potentially influence its photochemical behavior. It is plausible that under specific photochemical conditions, transformations involving the N-octyl chain or the pyrazole ring could occur, though such reactions have not been specifically documented for this compound.
Electrochemical Transformations:
The electrochemical reactivity of aminopyrazole derivatives has been a subject of study, revealing potential transformation pathways. Electrochemical methods have been developed for the C-H/S-H coupling of pyrazol-5-amines with thiophenols, leading to the formation of amino pyrazole thioether derivatives. acs.orgacs.org This suggests that the C-H bonds on the pyrazole ring of this compound could be susceptible to electrochemical functionalization.
Furthermore, electrooxidation presents a viable method for the functionalization of the pyrazole ring. mdpi.com Studies on other pyrazole derivatives have demonstrated that electrochemical oxidation can lead to C-H halogenation (chlorination) and C-H thiocyanation. mdpi.com These reactions proceed via the electrochemical generation of reactive halogen or thiocyanogen species. mdpi.com It is therefore conceivable that this compound could undergo similar electrochemical transformations to introduce functional groups onto the pyrazole ring. The presence of the amino group might also influence the redox potentials and the course of these reactions. nih.gov
| Transformation Type | Reagents/Conditions | Potential Products |
| Electrochemical C-H/S-H Coupling | Thiophenols, NH4I, Electrolysis | Amino pyrazole thioether derivatives |
| Electrochemical C-H Halogenation | Halide source, Electrolysis | Halogenated pyrazole derivatives |
| Electrochemical C-H Thiocyanation | Thiocyanate source, Electrolysis | Thiocyanated pyrazole derivatives |
Degradation Pathways and Stability under Various Chemical Conditions
The stability of the pyrazole ring, a five-membered aromatic heterocycle, generally imparts a degree of stability to its derivatives. ijnrd.orgpharmajournal.netglobalresearchonline.net Pyrazoles are known to be relatively resistant to oxidation and reduction. ijnrd.orgglobalresearchonline.net However, the substituents on the pyrazole ring can significantly influence its stability and degradation pathways.
Thermal Stability:
Studies on the thermal degradation of polymers containing pyrazole moieties indicate that the pyrazole ring itself is thermally stable to a certain degree. For instance, a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) polymer was found to have an initial decomposition temperature ranging from 216.3 °C to 243.5 °C. nih.gov The thermal degradation of some 3,5-dimethyl pyrazole derivatives has also been investigated, highlighting the influence of substituents on their thermal stability. researchgate.net For this compound, it is expected that the molecule would exhibit moderate to good thermal stability, with initial degradation likely involving the N-octyl chain at elevated temperatures. The decomposition of energetic materials containing nitropyrazole structures has been studied, revealing that N2 elimination can be a major decomposition channel. acs.orgbohrium.com
Stability in Acidic and Basic Conditions:
N-unsubstituted pyrazoles can act as both weak acids and weak bases. ijnrd.org The N-alkylation in this compound would affect its basicity. The pyridine-like nitrogen atom in the pyrazole ring can be protonated in acidic conditions, forming a pyrazolium salt. ijnrd.org The stability of the compound in strong acids and bases would depend on the specific conditions. Generally, the pyrazole ring is stable to acid-catalyzed hydrolysis, but extreme pH and temperature conditions could lead to degradation. The amino group at the 3-position will also influence the acid-base properties of the molecule. researchgate.net
Chemical Stability:
The pyrazole ring is generally resistant to many oxidizing and reducing agents. globalresearchonline.net However, strong oxidizing agents could potentially lead to the degradation of the molecule. The N-octyl group could be susceptible to oxidation under certain conditions. The amino group could also be a site for chemical reactions, such as diazotization in the presence of nitrous acid. arkat-usa.org
| Condition | Expected Stability | Potential Degradation Products |
| Elevated Temperature | Moderate to good stability. | Products from the cleavage of the N-octyl chain, and at higher temperatures, fragmentation of the pyrazole ring. |
| Strong Acidic Conditions | Generally stable; forms pyrazolium salts. | Potential for hydrolysis or ring opening under harsh conditions. |
| Strong Basic Conditions | Generally stable. | Potential for deprotonation or other base-catalyzed reactions at high temperatures. |
| Strong Oxidizing Agents | Susceptible to degradation. | Oxidized products of the N-octyl chain and/or the pyrazole ring. |
| Strong Reducing Agents | Generally stable. | The pyrazole ring is resistant to reduction, but other functional groups could be affected. |
Spectroscopic and Crystallographic Elucidation Methodologies for 1 Methyl N Octyl 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Methyl-N-octyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR would be indispensable.
In a hypothetical ¹H NMR spectrum, specific proton signals would be expected. The N-methyl group protons would likely appear as a sharp singlet. The protons of the pyrazole (B372694) ring would present as two distinct signals, a doublet and a triplet, due to their coupling. The N-octyl chain would exhibit a series of multiplets, with the methylene (B1212753) group adjacent to the amine nitrogen appearing at a characteristic downfield shift. The terminal methyl group of the octyl chain would be an upfield triplet.
The ¹³C NMR spectrum would complement the proton data. Distinct signals would be anticipated for the N-methyl carbon, the three carbons of the pyrazole ring, and the eight carbons of the octyl chain. The chemical shifts of the pyrazole carbons would be indicative of their electronic environment within the heterocyclic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.6 - 3.8 | Singlet |
| Pyrazole-H | 5.5 - 7.5 | Multiplets |
| N-CH₂- | 3.0 - 3.4 | Triplet |
| -(CH₂)₆- | 1.2 - 1.7 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 35 - 40 |
| Pyrazole C-3 | 150 - 155 |
| Pyrazole C-4 | 90 - 95 |
| Pyrazole C-5 | 135 - 140 |
| N-CH₂- | 45 - 50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For this compound (C₁₂H₂₃N₃), the molecular weight is 209.33 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 209.
High-resolution mass spectrometry (HRMS) could further confirm the elemental composition. mdpi.com Fragmentation patterns are also diagnostic. Common fragmentation pathways would likely involve the cleavage of the N-octyl group, leading to characteristic fragment ions. For instance, the loss of the octyl chain would result in a fragment corresponding to the 1-methyl-1H-pyrazol-3-amine cation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, key vibrational bands would be expected. The N-H stretching vibration of the secondary amine would appear in the region of 3200-3500 cm⁻¹. wpmucdn.com C-H stretching vibrations from the methyl and octyl groups would be observed around 2850-3000 cm⁻¹. wpmucdn.com The C=N and C=C stretching vibrations of the pyrazole ring would likely be found in the 1500-1650 cm⁻¹ region. wpmucdn.com The N-H bending vibration may also be present near 1600 cm⁻¹. wpmucdn.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (sec-amine) | Stretch | 3200 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=N / C=C (pyrazole) | Stretch | 1500 - 1650 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring in this compound contains a conjugated π-system, which is expected to absorb UV radiation. The absorption maxima (λ_max) would likely be observed in the 200-400 nm range, corresponding to π → π* and n → π* transitions. The exact position and intensity of these absorptions can be influenced by the solvent polarity.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures. Thin-layer chromatography (TLC) can be used for rapid monitoring of reaction progress. mdpi.com For purification and quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. The choice between HPLC and GC would depend on the compound's volatility and thermal stability. In HPLC, a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be effective. In GC, a capillary column with a non-polar stationary phase would be appropriate. The purity of the compound would be determined by the presence of a single major peak in the chromatogram.
Computational and Theoretical Investigations of 1 Methyl N Octyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully used to study the molecular geometry and electron distribution of various pyrazole (B372694) derivatives. nih.gov For 1-Methyl-N-octyl-1H-pyrazol-3-amine, DFT calculations, likely using a basis set such as 6-31G*, would be employed to optimize the molecular geometry and predict its electronic properties. nih.gov Such studies on similar molecules have been performed to understand their structure and reactivity. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. chalcogen.ro In a theoretical study of this compound, the HOMO would likely be localized on the electron-rich pyrazole ring and the amino group, while the LUMO would be distributed across the pyrazole ring system.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and serve as an illustrative example of what a DFT calculation might yield.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For pyrazole and its derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, indicating their Lewis basicity. researchgate.net In this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, while the hydrogen atoms of the amine group would exhibit a positive potential.
Conformational Analysis and Energy Landscapes
The presence of the flexible N-octyl chain in this compound introduces conformational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. By systematically rotating the single bonds of the octyl chain and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the relative energies of different conformers and the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its dynamic movements, including vibrations, rotations, and conformational changes over time. For this compound, an MD simulation could reveal how the flexible octyl chain behaves in different environments, such as in a solvent or interacting with a biological target. This information is critical for understanding its macroscopic properties and potential mechanisms of action.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For this compound, theoretical calculations could be used to predict the mechanisms of reactions it might undergo, such as N-alkylation, acylation, or reactions involving the pyrazole ring. For instance, in the synthesis of related pyrazole derivatives, condensation reactions are common, and their mechanisms can be computationally explored. mdpi.commdpi.com
Computational Approaches to Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior, crystal packing, and biological activity of molecules like this compound. Computational chemistry provides powerful tools to investigate these non-covalent interactions with a high level of detail. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of these investigations, offering insights into the geometry, energy, and nature of these interactions. eurasianjournals.com
Theoretical studies on pyrazole derivatives often employ DFT to model and analyze their structural and electronic properties. eurasianjournals.com These calculations can predict the binding modes and affinities of pyrazole compounds to biological targets. eurasianjournals.com Furthermore, MD simulations can be used to explore the dynamic behavior and conformational landscape of these molecules. eurasianjournals.com
While specific computational studies on the intermolecular interactions of this compound are not extensively available in the public domain, valuable insights can be drawn from research on structurally related aminopyrazole systems. These studies help to delineate the types of interactions that are likely to be significant for the title compound. The primary intermolecular forces expected to govern the interactions of this compound include hydrogen bonding and van der Waals forces. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The long N-octyl chain will primarily engage in van der Waals interactions.
To illustrate the application of computational methods in this area, we can examine the findings from a DFT study on the intermolecular interactions of 4-amino-3,5-dinitropyrazole with small molecules like ammonia (B1221849) (NH₃) and water (H₂O). researchgate.net This study, while not on the exact target compound, provides a clear example of how computational analysis can characterize and quantify intermolecular forces in aminopyrazoles. researchgate.net
In the aforementioned study, the geometries of the complexes between 4-amino-3,5-dinitropyrazole and the solvent molecules were optimized, and the interaction energies were calculated. researchgate.net The results revealed the formation of stable supermolecules, and the interaction energies were corrected for basis set superposition error (BSSE). researchgate.net The analysis of the electron density at the hydrogen bond critical points indicated that the hydrogen bonds are primarily electrostatic in nature. researchgate.net
Below are tables summarizing the key computational data from the study on 4-amino-3,5-dinitropyrazole, which serve as a proxy to understand the potential intermolecular interactions involving an aminopyrazole core.
Table 1: Calculated Interaction Energies and Geometric Parameters for 4-amino-3,5-dinitropyrazole Complexes researchgate.net
| Complex | Interacting Molecules | Interaction Energy (kcal/mol) | Hydrogen Bond Length (Å) |
| LLM-116/NH₃ (I) | 4-amino-3,5-dinitropyrazole & NH₃ | -5.73 | 2.189 (N-H···N) |
| LLM-116/NH₃ (II) | 4-amino-3,5-dinitropyrazole & NH₃ | -3.81 | 2.361 (N-H···N) |
| LLM-116/H₂O (I) | 4-amino-3,5-dinitropyrazole & H₂O | -6.24 | 2.031 (N-H···O) |
| LLM-116/H₂O (II) | 4-amino-3,5-dinitropyrazole & H₂O | -4.51 | 2.153 (O-H···N) |
Data sourced from a Density Functional Theory study on 4-amino-3,5-dinitropyrazole. researchgate.net "LLM-116" is an identifier for 4-amino-3,5-dinitropyrazole.
Table 2: Atoms in Molecules (AIM) Analysis of Hydrogen Bonds in 4-amino-3,5-dinitropyrazole Complexes researchgate.net
| Complex | Bond Critical Point | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |
| LLM-116/NH₃ (I) | N-H···N | 0.021 | 0.068 |
| LLM-116/NH₃ (II) | N-H···N | 0.014 | 0.049 |
| LLM-116/H₂O (I) | N-H···O | 0.024 | 0.081 |
| LLM-116/H₂O (II) | O-H···N | 0.019 | 0.073 |
Data sourced from a Density Functional Theory study on 4-amino-3,5-dinitropyrazole. researchgate.net "LLM-116" is an identifier for 4-amino-3,5-dinitropyrazole.
These tables demonstrate the kind of detailed quantitative information that can be obtained from computational investigations of intermolecular interactions. For this compound, similar computational studies would be invaluable in elucidating its structure-property relationships. The presence of the N-octyl group would introduce significant van der Waals interactions and conformational flexibility, which could be effectively studied using molecular dynamics simulations. nih.govnih.gov Such simulations could provide insights into the aggregation behavior and the influence of the alkyl chain on the hydrogen-bonding patterns of the aminopyrazole moiety.
Derivatization and Functionalization Strategies for Enhancing Chemical Diversity
Modification of the Pyrazole (B372694) Ring at Unsubstituted Positions
The pyrazole ring of 1-Methyl-N-octyl-1H-pyrazol-3-amine features unsubstituted carbon atoms that are receptive to electrophilic substitution reactions. These positions provide valuable opportunities for the introduction of a wide array of functional groups, which in turn alters the electronic and steric characteristics of the core structure. Frequent modifications include halogenation, nitration, and Friedel-Crafts reactions, which act as foundational steps for subsequent functionalization. For example, the bromination of the pyrazole ring can be accomplished with reagents such as N-bromosuccinimide (NBS), producing brominated derivatives. These derivatives can then undergo cross-coupling reactions, like Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.
Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagent | Functional Group Introduced |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Nitration | Nitric Acid/Sulfuric Acid | Nitro (-NO2) |
These modifications not only broaden the accessible chemical space but also furnish "handles" for further derivatization, enabling the synthesis of a wide range of analogs with potentially improved biological activities or material properties.
Variations of the N-Octyl Chain: Homologation and Branching
Furthermore, the introduction of branching into the alkyl chain can adjust the molecule's conformational flexibility and steric profile. This can be accomplished by using branched alkyl halides, such as 2-ethylhexyl bromide, in the synthetic pathway. The resultant isomers may display distinct biological activities or physical properties when compared to the linear N-octyl analog, owing to variations in their capacity to fit into binding pockets or to pack in solid-state structures.
Table 2: Modifications of the N-Alkyl Chain
| Modification | Strategy | Example Starting Material | Resulting Analogue |
|---|---|---|---|
| Homologation (Shorter) | Use of shorter alkyl halide | 1-Bromohexane | 1-Methyl-N-hexyl-1H-pyrazol-3-amine |
| Homologation (Longer) | Use of longer alkyl halide | 1-Bromodecane | 1-Methyl-N-decyl-1H-pyrazol-3-amine |
Functionalization of the Amino Group with Diverse Substituents
The secondary amino group in this compound is a primary site for a broad spectrum of functionalization reactions. Its nucleophilic nature permits reactions with various electrophiles, leading to the formation of amides, ureas, sulfonamides, and other derivatives. Acylation with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding amides. This approach allows for the introduction of an extensive range of substituents, from simple alkyl and aryl groups to more intricate heterocyclic and polycyclic moieties.
Table 3: Derivatization of the Amino Group
| Derivative Type | Reagent | Functional Group Introduced |
|---|---|---|
| Amide | Acyl Chloride (e.g., Benzoyl chloride) | -C(O)R |
| Urea | Isocyanate (e.g., Phenyl isocyanate) | -C(O)NHR |
Synthesis of Conjugates and Hybrid Molecules
To investigate novel biological activities or to merge the properties of different pharmacophores, this compound can be conjugated with other molecules to create hybrid structures. This strategy involves linking the pyrazole derivative to another bioactive compound, a peptide, a sugar, or a fluorescent tag. The connection can be made via a suitable spacer by functionalizing the pyrazole ring, the N-octyl chain, or the amino group.
For example, a carboxylic acid functionality could be introduced onto the N-octyl chain by beginning with a long-chain omega-haloalkanoic acid ester. This carboxylic acid can then be joined to an amino group of another molecule using standard peptide coupling reagents. As an alternative, a functional group on the pyrazole ring, introduced as detailed in section 6.1, can act as an attachment point. These conjugate molecules may demonstrate dual activity, enhanced targeting, or improved pharmacokinetic properties.
Combinatorial Chemistry Approaches for Library Generation
The principles of combinatorial chemistry can be effectively employed to rapidly produce large libraries of derivatives based on the this compound scaffold. By methodically combining a diverse set of building blocks at the various functionalization sites, a vast number of unique compounds can be synthesized and screened for desired properties.
A characteristic combinatorial strategy would utilize a multi-well plate format where, for instance, a collection of different acyl chlorides (for amino group functionalization), a variety of boronic acids (for Suzuki coupling at a halogenated pyrazole ring), and a selection of alkyl halides (for N-alkylation) are reacted in all conceivable combinations. This parallel synthesis method facilitates the efficient exploration of the chemical space surrounding the core scaffold, thereby significantly accelerating the discovery of lead compounds. The application of solid-phase synthesis, wherein the pyrazole core is attached to a resin, can further simplify the purification process for the members of the resulting library.
Table 4: Combinatorial Library Generation Strategy
| Functionalization Site | Building Block Diversity | Example Reagents |
|---|---|---|
| Amino Group | Acyl Chlorides, Isocyanates | Set of 20 different acyl chlorides |
| Pyrazole Ring (C4/C5) | Boronic Acids, Alkynes | Set of 30 different boronic acids |
This systematic approach to derivatization and functionalization highlights the potential of this compound as a versatile starting point for the development of new chemical entities with customized properties.
Role of 1 Methyl N Octyl 1h Pyrazol 3 Amine in Chemical Research
As a Versatile Building Block in Organic Synthesis
There is no specific information available in the scientific literature detailing the use of 1-Methyl-N-octyl-1H-pyrazol-3-amine as a building block in organic synthesis.
While its parent molecule, 1-Methyl-1H-pyrazol-3-amine, is used as a precursor for creating more complex molecules, mdpi.commdpi.com and can be synthesized through methods like the reduction of 1-methyl-3-nitro-1H-pyrazole, no documented synthetic routes starting from or employing the N-octyl derivative were found. chemicalbook.com
Applications in Ligand Design for Catalytic Systems
No specific studies on the application of This compound in ligand design for catalytic systems have been reported.
The broader class of pyrazole (B372694) derivatives is known for its crucial role in coordination chemistry and catalysis. mdpi.com Researchers have incorporated octyl groups onto other pyrazole-based ligands to increase the solubility of the resulting metal complexes, which is a common challenge in the field. researchgate.net For example, zinc(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been studied for the polymerization of methyl methacrylate. researchgate.net However, there are no such examples specifically involving this compound.
Investigations as a Precursor for Advanced Materials
There is no available research investigating This compound as a precursor for advanced materials.
Pyrazole derivatives, in general, are explored in material and supramolecular chemistry. mdpi.com The functionalization of the pyrazole core is a key step in developing new materials. However, no literature specifically mentions the use of the title compound for this purpose.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways
While established methods for pyrazole (B372694) synthesis exist, the development of more efficient, regioselective, and sustainable pathways remains a critical research focus. nih.govnih.gov Future efforts concerning 1-Methyl-N-octyl-1H-pyrazol-3-amine could concentrate on the following:
Direct C-H Functionalization: Investigating methods for the direct functionalization of the pyrazole core would bypass the need for pre-functionalized starting materials, offering a more atom-economical approach to diversification.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the this compound scaffold or its precursors could enable the rapid assembly of complex molecules from simple building blocks in a single step. mdpi.com
Alternative Amination Strategies: Exploring new amination reagents and methodologies for the direct introduction of the N-octyl group onto the pyrazole-3-amine core could provide more versatile and milder reaction conditions compared to traditional methods. researchgate.netacs.org Recent studies have shown the potential of using primary amines directly in pyrazole synthesis, which could be adapted for this specific compound. researchgate.netacs.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | Increased atom economy, reduced synthetic steps. | Catalyst development, regioselectivity control. |
| Multicomponent Reactions | High efficiency, molecular diversity. | Design of novel reaction cascades. |
| Alternative Amination | Milder conditions, broader substrate scope. | Exploration of new amination reagents. |
Exploration of Undiscovered Chemical Transformations
The reactivity of the this compound molecule is not yet fully understood. The interplay between the N-methylated pyrazole ring, the secondary amine, and the long alkyl chain presents opportunities for discovering novel chemical transformations.
Selective Functionalization: Research into the selective modification of either the pyrazole ring or the N-octylamino group is crucial. For instance, developing orthogonal protection strategies would allow for independent manipulation of these functional groups, opening up a wider range of possible derivatives.
Transformations of the Pyrazole Core: The pyrazole ring itself can undergo various reactions, including electrophilic substitution and ring-opening, leading to novel heterocyclic systems. researchgate.net Investigating these transformations in the context of the N-octyl substituent could yield compounds with unique properties.
Oxidative Coupling Reactions: Exploring the potential of this compound in oxidative coupling reactions could lead to the formation of novel dimeric or polymeric structures with interesting electronic or material properties.
Advanced Computational Modeling Techniques
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental research. eurasianjournals.com
Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netaip.orgresearchgate.net This can help in predicting the most likely sites for chemical reactions and understanding the stability of different conformations. aip.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the N-octyl chain and its interactions with its environment. This is particularly relevant for understanding its potential biological activity or its behavior in different solvents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity is identified, 3D-QSAR models can be developed to understand the relationship between the structure of pyrazole derivatives and their activity, aiding in the design of more potent compounds. nih.gov
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic data. aip.orgnih.gov |
| Molecular Dynamics (MD) | Analysis of conformational dynamics and intermolecular interactions. |
| 3D-QSAR | Elucidation of structure-activity relationships for targeted applications. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly benefiting from the integration of flow chemistry and automated synthesis. galchimia.comscilit.com These technologies offer significant advantages in terms of reaction control, safety, and the ability to rapidly generate libraries of compounds for screening.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to improved yields, reduced reaction times, and enhanced safety, especially if hazardous reagents or intermediates are involved. mdpi.comrsc.orgnih.gov Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comrsc.org
Automated Library Synthesis: An automated synthesis platform could be utilized to systematically vary the substituents on the pyrazole ring or the alkyl chain, creating a library of analogs around the this compound core. nih.govwhiterose.ac.ukrsc.org This would facilitate the rapid exploration of the chemical space and the identification of compounds with desired properties. nih.govwhiterose.ac.uk
New Perspectives on Chemical Scaffolds Based on the Pyrazole-3-amine Core
The pyrazole-3-amine moiety is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibitors and other therapeutic agents. mdpi.comnih.gov Future research can build upon this foundation to explore new applications for scaffolds derived from this compound.
Bioisosteric Replacements: The N-octyl group can be replaced with other lipophilic or functionalized chains to probe interactions with biological targets. The pyrazole core itself can also be modified to create bioisosteres with potentially improved properties.
Fragment-Based Drug Discovery: The 1-methyl-pyrazol-3-amine fragment could be used as a starting point in fragment-based drug discovery campaigns to identify new protein targets and develop novel therapeutic agents.
Development of Fused Heterocyclic Systems: The pyrazole-3-amine functionality is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. chim.it Exploring these reactions with the N-octyl substituent could lead to novel, complex ring systems with unique three-dimensional structures.
Q & A
Q. Q1: What are the recommended synthetic routes for 1-Methyl-N-octyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via condensation reactions between hydrazine derivatives and ketones or aldehydes. For example, hydrazine salts (e.g., hydrazinium chloride) react with substituted propionitriles in alcohols (C1–C3) under reflux to form pyrazole-3-amine derivatives, as demonstrated in DE4333659 .
- Optimization : Reaction temperature (35–80°C), solvent choice (e.g., DMSO for polar intermediates), and catalysts (e.g., copper(I) bromide or cesium carbonate) significantly affect yields. For instance, copper-catalyzed coupling reactions achieved ~17.9% yield in similar pyrazole-amine syntheses .
- Purity Control : Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical. Characterization via NMR and HRMS (e.g., m/z 215 [M+H]+) ensures structural confirmation .
Q. Q2: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- NMR : Key peaks include aromatic protons (δ 7.5–8.9 ppm for pyrazole rings) and aliphatic protons (δ 1.0–3.0 ppm for methyl/octyl groups) .
- HRMS : Accurate mass measurement (e.g., ESI m/z ± 0.001 Da) confirms molecular formula and fragmentation patterns .
- Thermal Analysis : Melting point determination (e.g., 104–107°C for related compounds) and DSC assess crystallinity and stability .
Q. Q3: How can structure-activity relationships (SAR) be systematically explored for pyrazole-3-amine derivatives?
Methodological Answer:
- Substitution Patterns : Vary substituents at the N-octyl and methyl positions. For example, replacing octyl with cyclopropyl or aryl groups alters lipophilicity and bioactivity .
- Biological Assays : Test analogs for target-specific activity (e.g., antibacterial or enzyme inhibition) using standardized protocols. For instance, pyrazole derivatives with electron-withdrawing groups showed enhanced binding to 15-lipoxygenase-1 .
- Computational Tools : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies to model receptor interactions .
Advanced Research Questions
Q. Q4: How do conflicting spectral or bioactivity data arise in pyrazole-3-amine research, and how can they be resolved?
Methodological Answer:
- Data Contradictions :
- Spectral Discrepancies : Polymorphism or solvent effects may cause NMR shifts. For example, DMSO-d6 vs. CDCl3 solvents alter proton environments in pyrazole rings .
- Bioactivity Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., pH, temperature) can skew results. Standardize protocols using controls like SR141716 (a known pyrazole-based antagonist) .
- Resolution Strategies : Cross-validate with orthogonal techniques (e.g., X-ray crystallography for structural ambiguity) and replicate assays under controlled conditions .
Q. Q5: What computational methods are effective for optimizing reaction pathways for pyrazole-3-amine derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers .
- Machine Learning : Train models on reaction datasets (e.g., yield, solvent, catalyst) to predict optimal conditions. ICReDD’s approach reduced trial-and-error experimentation by 60% in similar syntheses .
- Case Study : A reaction optimized via Bayesian algorithms achieved 89% yield in a pyrazole-amine synthesis by adjusting catalyst loading (CuBr from 0.1 to 0.05 mol%) .
Q. Q6: How can environmental and safety risks be mitigated during large-scale synthesis of this compound?
Methodological Answer:
- Hazard Assessment : Evaluate compound toxicity via Ames tests and LC50 assays. Related pyrazole-amines showed moderate ecotoxicity (e.g., LC50 = 12 mg/L for Daphnia magna) .
- Safety Protocols : Use fume hoods for volatile intermediates (e.g., hydrazine derivatives) and PPE (gloves, goggles). First aid for exposure includes immediate rinsing and medical consultation .
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate and incinerate organic waste at >800°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
